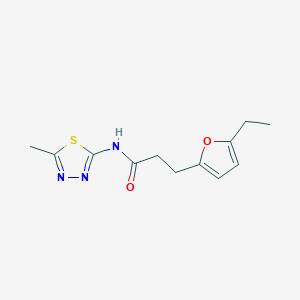
3-(5-ethyl-2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-ethyl-2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. This compound is also known as EFT-508 and has been studied for its ability to inhibit certain enzymes that play a role in cancer progression.
Mécanisme D'action
The mechanism of action of EFT-508 involves the inhibition of MNK1/2 activity. MNK1/2 is a kinase that phosphorylates eukaryotic initiation factor 4E (eIF4E), which is a key component of the mRNA translation machinery. By inhibiting MNK1/2, EFT-508 prevents the phosphorylation of eIF4E and thus reduces the translation of oncogenes.
Biochemical and Physiological Effects:
EFT-508 has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of MNK1/2, it has been shown to induce apoptosis (programmed cell death) in cancer cells and to reduce tumor growth in animal models. It has also been shown to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of EFT-508 as a research tool is that it is a specific inhibitor of MNK1/2, which allows for the study of the role of this enzyme in cancer progression. However, one limitation is that it may not be effective in all types of cancer, and its effects may be influenced by other factors such as the genetic makeup of the cancer cells.
Orientations Futures
There are several potential future directions for research on EFT-508. One area of interest is the development of combination therapies that include EFT-508 along with other drugs or treatments. Another direction is the study of the effects of EFT-508 on other signaling pathways that may be involved in cancer progression. Additionally, further research is needed to determine the optimal dosing and administration of EFT-508 for therapeutic use.
Méthodes De Synthèse
The synthesis of EFT-508 involves several steps, including the reaction of 5-methyl-1,3,4-thiadiazol-2-amine with diethyl malonate to form a thiadiazole intermediate. This intermediate is then reacted with 5-ethyl-2-furoic acid chloride to form the desired product, EFT-508.
Applications De Recherche Scientifique
EFT-508 has been studied for its potential use in cancer therapy. Specifically, it has been shown to inhibit the activity of the enzyme MNK1/2, which is involved in the regulation of mRNA translation. This inhibition leads to a decrease in the expression of certain oncogenes, which can slow or halt cancer progression.
Propriétés
IUPAC Name |
3-(5-ethylfuran-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-3-9-4-5-10(17-9)6-7-11(16)13-12-15-14-8(2)18-12/h4-5H,3,6-7H2,1-2H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWIQDNITYUZNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)CCC(=O)NC2=NN=C(S2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

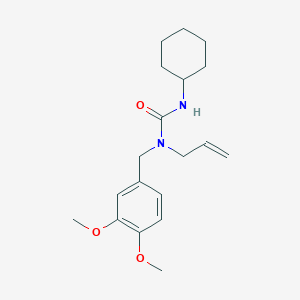
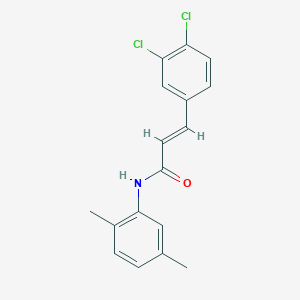
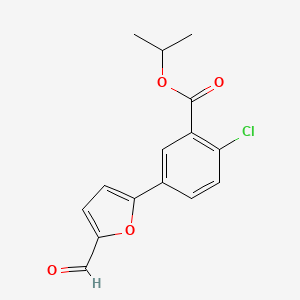
![5-[5-(1,3-benzodioxol-5-yl)-3-isoxazolyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5710484.png)
![[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]2-propyn-1-ylcyanamide](/img/structure/B5710494.png)
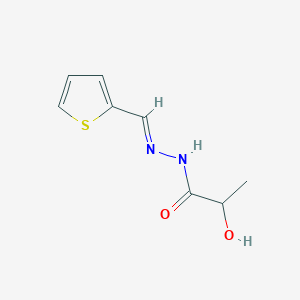
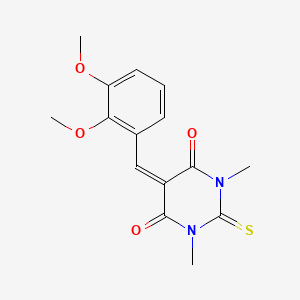
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-hydroxyphenyl)hydrazone]](/img/structure/B5710515.png)
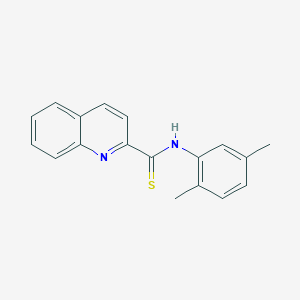
![3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoacrylamide](/img/structure/B5710528.png)

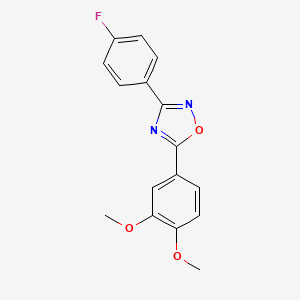
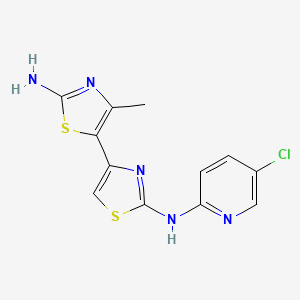
![2-(4-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5710563.png)